(R)-Methyl 3-phenyl-2-ureidopropanoate
Description
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Properties
IUPAC Name |
methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENMTJKPVUQDV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-Methyl 3-phenyl-2-ureidopropanoate is a compound of interest due to its potential biological activities, including its effects on various metabolic pathways and its applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a methyl ester and a ureido group. The compound's CAS number is 275378-96-6, and it can be synthesized through various organic reactions involving phenyl and ureido derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.
- Receptor Interaction : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, leading to alterations in gene expression, which could impact cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activities. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by triggering apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In assays against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects, suggesting potential applications in treating infections.
Data Summary
| Biological Activity | Effect Observed |
|---|---|
| Anticancer | Induces apoptosis in breast cancer cells |
| Antimicrobial | Inhibits growth of Staphylococcus aureus and Escherichia coli |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal reported that this compound reduced the proliferation of MCF-7 breast cancer cells by 60% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.
- Antimicrobial Research : Another investigation assessed the compound's efficacy against various pathogens. Results indicated that at concentrations ranging from 10 µg/mL to 100 µg/mL, this compound inhibited bacterial growth by over 70%, demonstrating its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
